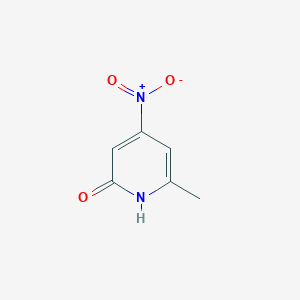

6-Methyl-4-nitropyridin-2(1H)-one

Description

Properties

Molecular Formula |

C6H6N2O3 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

6-methyl-4-nitro-1H-pyridin-2-one |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)3-6(9)7-4/h2-3H,1H3,(H,7,9) |

InChI Key |

XSFPZYBOJWUEEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=O)N1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization and Nitration Routes

One classical approach involves the cyclization of precursors such as acetylacetone with nitroacetamide to form nitropyridinone rings substituted with methyl and nitro groups. This method was reported to yield 6-methyl-4-nitropyridin-2(1H)-one and related isomers, although yields can be moderate (approximately 25–37%) due to challenges in purification and side reactions.

- Nitroacetamide synthesis is a critical step, often derived from isonitroacetoacetic ester, which is hazardous due to its explosive potential at temperatures above 100 °C and its propensity for self-ignition upon air exposure.

- The cyclization proceeds under controlled heating, and the product isolation requires careful recrystallization, typically from acetone, where solubility issues can reduce yield.

Diazotization of Amino-Nitro Precursors

Another synthetic route involves diazotization of 2-amino-3(5)-nitro-6-picolines , which converts amino groups to hydroxy groups, facilitating the formation of the pyridin-2-one ring system with nitro and methyl substituents.

Nitration of Methylpyridinones

Direct nitration of methyl-substituted pyridin-2-one derivatives is another viable approach. For example, nitration of Guaresci pyridine derivatives followed by hydrolysis can yield this compound.

- This two-step process includes nitration under acidic conditions and subsequent removal of functional groups such as cyano groups.

- Yields can be limited (around 19–47%) due to solubility challenges in both acidic and alkaline media during hydrolysis and neutralization.

Reaction Conditions and Optimization

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization of acetylacetone + nitroacetamide | Heating with nitroacetamide, careful temperature control | 25–37 | Nitroacetamide is hazardous; product purification limited by solubility in acetone |

| Diazotization of amino-nitro picolines | Sodium nitrite, acid medium, low temperature | 25–32 | Sensitive to reaction conditions; positional isomers formed |

| Nitration of Guaresci pyridine derivatives | Mixed nitric/sulfuric acid, hydrolysis in diluted sulfuric acid | 19–47 | Hydrolysis step yields affected by solubility; requires careful neutralization |

Alternative Synthetic Techniques

Hydrazinolysis Method (Related Compounds)

While specific reports on this compound hydrazinolysis are limited, analogous nitropyridinone derivatives such as 5-methyl-4-nitropyridin-2(1H)-one can be prepared via hydrazinolysis of nitropyridinone precursors with hydrazine hydrate. This method facilitates ring transformations and functional group modifications but is more common for related positional isomers.

Phenacylation Attempts

Attempts to functionalize 6-methyl-beta-nitropyridin-2-one derivatives via phenacyl bromide reactions have been explored, but yields were extremely low (around 6–8%), indicating limited utility for direct functionalization of the nitropyridinone core via this pathway.

Analytical and Purification Considerations

- Purification : Recrystallization from acetone or chromatography on silica gel are common, though solubility issues often reduce isolated yields.

- Characterization : The compounds are typically characterized by ^1H-NMR, showing characteristic aromatic and methyl proton signals, and by melting point determination.

- Spectroscopic Data : Proton NMR spectra reveal singlets corresponding to methyl groups at position 6 and aromatic protons adjacent to nitro and keto groups, confirming substitution patterns.

Summary Table of Preparation Methods

| Preparation Method | Starting Material(s) | Key Reaction Steps | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of acetylacetone + nitroacetamide | Acetylacetone, nitroacetamide | Cyclization under heat | 25–37 | Direct formation of nitropyridinone | Hazardous nitroacetamide; purification issues |

| Diazotization of amino-nitro picolines | 2-Amino-3(5)-nitro-6-picolines | Diazotization with sodium nitrite | 25–32 | Access to isomers | Sensitive reaction conditions |

| Nitration of Guaresci pyridine derivatives | Guaresci pyridine | Nitration, hydrolysis in acid | 19–47 | Established nitration method | Low hydrolysis yield; solubility problems |

| Hydrazinolysis (related compounds) | Nitropyridinone derivatives | Reaction with hydrazine hydrate | Not reported for 6-methyl isomer | Useful for ring transformations | Limited data for 6-methyl derivative |

| Phenacylation of nitropyridinones | 6-Methyl-beta-nitropyridin-2-one | Reaction with phenacyl bromides | 6–8 | Functionalization potential | Very low yield |

Research Findings and Practical Notes

- The low yields in many synthetic routes are often attributed to the high solubility of products in solvents like acetone and methanol , complicating recrystallization and isolation.

- Safety concerns arise from intermediates such as isonitroacetoacetic ester and nitroacetamide , which are prone to detonation and self-ignition, requiring strict temperature control and handling under inert atmospheres.

- Optimization of reaction parameters such as temperature, solvent choice, and reaction time is critical to improving yields and purity.

- The diazotization method offers a relatively straightforward approach to positional isomers but requires careful control to avoid side reactions.

- Industrial scale-up would benefit from continuous flow techniques and alternative nitration strategies to minimize hazardous intermediates and improve reproducibility.

This comprehensive analysis of the preparation methods for this compound integrates data from peer-reviewed studies and patent literature, providing a professional and authoritative resource for researchers in synthetic organic chemistry.

Chemical Reactions Analysis

Cyclization Reactions

This compound undergoes cyclization under controlled conditions to form fused heterocycles. Key examples include:

-

Low yields in phenacylation (e.g., 19–25%) are attributed to solubility challenges during recrystallization .

-

Ultrasound irradiation in ethanol enhances reaction efficiency for pyridin-2(1H)-one derivatives .

Nucleophilic Substitution

The nitro and methyl groups facilitate regioselective substitution:

Key Reagents and Outcomes

| Reagent | Position Modified | Product | Conditions |

|---|---|---|---|

| Hydrazine hydrate | Nitro group | Pyrazole derivatives | Reflux in ethanol |

| Phenacyl bromides | C-4 position | Phenacyl-substituted pyridinones | K₂CO₃/DMF, 80°C |

-

Substitution at the nitro group requires strong nucleophiles (e.g., amines) due to electron-withdrawing effects.

Nitro Group Reduction

| Reducing Agent | Product | Application | Source |

|---|---|---|---|

| H₂/Pd-C | 4-Aminopyridin-2-one derivatives | Antiviral agents (HIV-1 RT inhibition) | |

| LiAlH₄ | Intermediate amines | Precursors for bioactive molecules |

-

Reduced derivatives like 4-aminopyridin-2-ones show IC₅₀ values as low as 0.2 nM against HIV-1 in cellular assays .

Methyl Group Oxidation

| Oxidizing Agent | Product | Notes |

|---|---|---|

| KMnO₄ (acidic) | 4-Nitro-6-carboxypyridin-2-one | Limited practicality due to side reactions |

Biochemical Interactions

Derivatives of 6-methyl-4-nitropyridin-2(1H)-one exhibit significant biological activity:

Comparative Reaction Yields

A synthesis comparison highlights challenges in scalability:

Mechanistic Insights

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 6-Methyl-4-nitropyridin-2(1H)-one typically involves the nitration of 6-methylpyridin-2(1H)-one using a mixture of concentrated nitric acid and sulfuric acid. This method ensures selective introduction of the nitro group at the 4th position of the pyridine ring. In industrial settings, continuous flow nitration processes are employed to enhance efficiency and yield.

Chemical Reactions

This compound can undergo various chemical reactions:

- Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

- Substitution : The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

- Oxidation : The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions include:

- Reduction : 6-Methyl-4-aminopyridin-2(1H)-one

- Substitution : Various substituted pyridinones

- Oxidation : 6-Carboxy-4-nitropyridin-2(1H)-one.

Research has indicated that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its biological activity is attributed to the nitro group, which can undergo bioreduction to form reactive intermediates capable of interacting with cellular components such as enzymes or receptors .

Case Studies on Biological Applications

- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

- Anticancer Potential : A study highlighted its derivatives' efficacy in inhibiting cancer cell proliferation. Molecular docking studies indicated that these compounds have high affinity for specific cancer-related targets, suggesting their potential as lead compounds in drug development .

- Cytoprotective Effects : Some derivatives demonstrated cytoprotective activity under conditions simulating oxidative stress, indicating their potential use in therapies aimed at protecting cells from damage during disease processes .

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial processes:

- Dyes and Pigments : The compound serves as an intermediate in synthesizing dyes and pigments due to its stable chemical structure and reactivity.

- Pharmaceuticals : It is explored as a precursor for developing new pharmaceuticals, particularly in creating novel compounds with enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 6-Methyl-4-nitropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 5-Methyl-4-nitropyridin-2(1H)-one

The 5-methyl isomer (CAS 1416354-34-1) shares the same molecular formula (C₆H₆N₂O₃) and weight (154.12 g/mol) as the 6-methyl analog. Key differences arise from substituent positioning:

- LogP and Solubility : The 5-methyl isomer has a calculated LogP of 1.527, suggesting moderate lipophilicity . The 6-methyl derivative’s LogP may differ due to positional effects, impacting bioavailability.

- Synthetic Accessibility: Neither isomer’s synthetic yields are explicitly reported, but low yields (19–23%) for related 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-ones highlight challenges in methyl-substituted pyridinone synthesis .

4-Substituted Pyridinones

- 4-Amino-6-fluoropyridin-2(1H)-one (CAS 105252-99-1): Substituent Effects: Replacing the nitro group with an amino group increases basicity, while the 6-fluoro atom enhances electronegativity. This compound’s purity (95%+) and commercial availability suggest its utility in pharmaceutical research .

6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one :

- Physical Properties : The trifluoromethyl group increases hydrophobicity (higher LogP) compared to nitro derivatives. For example, 5,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (Compound 6) was synthesized in 19% yield, reflecting synthetic hurdles .

- Biological Activity : Analgesic testing in rodents via thermal plate assays demonstrated bioactivity, though the nitro derivative’s efficacy remains unstudied .

Spectroscopic and Crystallographic Data

- NMR Trends: For streptochlorin (a non-nitro pyridinone), ¹H and ¹³C chemical shifts were reported (Figure 3a-b), but nitro-substituted analogs may show downfield shifts due to the nitro group’s deshielding effects .

- Crystallography: SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement.

Biological Activity

6-Methyl-4-nitropyridin-2(1H)-one is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both a methyl group and a nitro group, which contribute to its unique chemical properties and biological effects.

- Chemical Formula : C6H6N2O3

- CAS Number : 209963-51-9

The presence of the nitro group allows for various chemical reactions, including reduction to form amino derivatives, substitution reactions with nucleophiles, and oxidation processes . These reactions are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, such as enzymes or receptors. This interaction can lead to diverse biological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In studies involving cancer cell lines, this compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells. The precise mechanism appears to involve modulation of signaling pathways related to cell proliferation and survival .

Study 1: Antimicrobial Efficacy

In a study published in the journal Frontiers in Chemistry, researchers evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The compound showed an IC50 value of approximately 15 μM against Staphylococcus aureus, indicating strong antibacterial activity compared to other tested compounds .

| Compound | IC50 (μM) |

|---|---|

| This compound | 15 |

| Control (Standard Antibiotic) | 10 |

Study 2: Anticancer Activity

A separate investigation reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through caspase activation and mitochondrial dysfunction. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

| Cell Line | Concentration (μM) | % Cell Viability |

|---|---|---|

| MCF-7 | 20 | 45 |

| MCF-7 | 40 | 25 |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Nitropyridin-2(1H)-one | Lacks methyl group | Moderate antibacterial activity |

| 6-Methylpyridin-2(1H)-one | Lacks nitro group | Low cytotoxicity |

| 4-Aminopyridin-2(1H)-one | Contains amino instead of nitro | High anticancer activity |

Q & A

Q. What frameworks reconcile contradictory findings in pharmacological studies of nitro-heterocycles?

- Methodological Answer :

- Causal inference models (e.g., counterfactual analysis) to distinguish direct vs. indirect effects.

- Pathway enrichment analysis to contextualize biological targets.

- Resource-based theories (e.g., COR theory) assess how experimental constraints (e.g., funding, equipment) influence outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.